N-[3-(1-ethylbenzimidazol-2-yl)propyl]formamide
Overview
Description
N-[3-(1-ethylbenzimidazol-2-yl)propyl]formamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings. These compounds are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-ethylbenzimidazol-2-yl)propyl]formamide typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by alkylation and formylation reactions. One common method includes:
Condensation: o-phenylenediamine reacts with formic acid to form benzimidazole.
Alkylation: The benzimidazole is then alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.
Formylation: Finally, the alkylated product is treated with formamide to yield this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-ethylbenzimidazol-2-yl)propyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amines derived from the formamide group.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-[3-(1-ethylbenzimidazol-2-yl)propyl]formamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer, anti-inflammatory, and antiparasitic activities.
Industry: Utilized in the development of optical sensors and photovoltaic materials.
Mechanism of Action
The mechanism of action of N-[3-(1-ethylbenzimidazol-2-yl)propyl]formamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function.
Pathways Involved: It may inhibit enzymes involved in cell division and signal transduction pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Albendazole: An antiparasitic drug with a benzimidazole core.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Uniqueness
N-[3-(1-ethylbenzimidazol-2-yl)propyl]formamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties compared to other benzimidazole derivatives. Its formamide group and propyl chain contribute to its versatility in various applications .
Properties
IUPAC Name |
N-[3-(1-ethylbenzimidazol-2-yl)propyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-16-12-7-4-3-6-11(12)15-13(16)8-5-9-14-10-17/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFBUXRMIFOCFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCCNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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